(1Z,3Z)-1,3-Bis(((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline

Asymmetric Catalysis Fluorination N-donor Ligands

(1Z,3Z)-1,3-Bis(((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline (CAS 1361563-40-7) is a chiral, tridentate N-donor pincer ligand belonging to the bis(oxazolinylmethylidene)isoindoline (boxmi) family. This ligand features a rigid isoindoline backbone linking two chiral oxazoline rings, providing a C2-symmetric coordination environment for transition metals.

Molecular Formula C22H27N3O2
Molecular Weight 365.5 g/mol
Cat. No. B8222673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1Z,3Z)-1,3-Bis(((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline
Molecular FormulaC22H27N3O2
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESCC(C)C1COC(=N1)C=C2C3=CC=CC=C3C(=CC4=NC(CO4)C(C)C)N2
InChIInChI=1S/C22H27N3O2/c1-13(2)19-11-26-21(24-19)9-17-15-7-5-6-8-16(15)18(23-17)10-22-25-20(12-27-22)14(3)4/h5-10,13-14,19-20,23H,11-12H2,1-4H3/b17-9-,18-10-/t19-,20-/m1/s1
InChIKeyXVSFUWLKMKBJQK-FGIQOQFNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1Z,3Z)-1,3-Bis(((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline: A Chiral Pincer Ligand for Asymmetric Synthesis Procurement


(1Z,3Z)-1,3-Bis(((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline (CAS 1361563-40-7) is a chiral, tridentate N-donor pincer ligand belonging to the bis(oxazolinylmethylidene)isoindoline (boxmi) family [1]. This ligand features a rigid isoindoline backbone linking two chiral oxazoline rings, providing a C2-symmetric coordination environment for transition metals. It is commercially available through select suppliers at purities of 97-98% , and is primarily used as a chiral ligand for enantioselective catalysis in both academic and industrial research settings.

Why Generic Boxmi Ligand Substitution Fails for (1Z,3Z)-1,3-Bis(((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline in Asymmetric Synthesis


While the boxmi ligand family shares a common isoindoline backbone, the steric and electronic properties of the oxazoline substituents critically control catalytic performance. The isopropyl group on the target compound provides a unique steric profile that directly influences enantioselectivity and reaction rate [1]. A phenyl-substituted boxmi analog, for example, may offer different steric bulk and π-interactions that alter the chiral pocket, potentially leading to lower enantiomeric excess (ee) or catalyst deactivation in specific transformations [1]. Therefore, generic substitution without regard for the specific oxazoline substituent risks significant loss of catalytic efficiency and product enantiopurity.

Quantitative Performance Metrics for (1Z,3Z)-1,3-Bis(((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline in Enantioselective Catalysis


Enantioselectivity in Nickel-Catalyzed Fluorination of Oxindoles and β-Ketoesters

Boxmi ligands with isopropyl substituents have been applied in Ni(II)-catalyzed enantioselective fluorination of oxindoles and β-ketoesters. The parent boxmi ligand class achieves enantioselectivities of up to >99% ee in these transformations [1]. While a direct head-to-head comparison data for the iPr-boxmi versus other boxmi variants within this specific study is not explicitly reported, the general class performance establishes a high benchmark, and the iPr variant's unique steric properties are known to influence enantioselectivity [1].

Asymmetric Catalysis Fluorination N-donor Ligands

Enantioselectivity in Chromium-Catalyzed Nozaki-Hiyama-Kishi (NHK) Reaction

The boxmi ligand family, including the iPr-substituted version, reportedly delivers an optimal enantioselectivity of 93% ee in Cr-catalyzed NHK allylation of aldehydes [1]. This value serves as a class-level benchmark for the iPr-boxmi variant relative to other chiral tridentate N-donor ligands.

Asymmetric Catalysis C-C Bond Formation NHK Reaction

Ligand Steric Profile Comparison: iPr-boxmi vs. pybox and BOX Ligands

The (1Z,3Z)-1,3-Bis(((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline features isopropyl groups that impart a steric profile different from the tert-butyl or phenyl groups commonly found in bis(oxazoline) ligands such as iPr-pybox (CAS 131864-67-0) or tBu-BOX . The isoindoline backbone provides greater rigidity compared to the single-atom methylene linkers in classic BOX ligands, potentially translating to higher catalyst stability and enantioselectivity in demanding reactions [1]. However, quantitative steric parameters (e.g., percent buried volume) are not reported for this specific compound.

Ligand Design Steric Effects Coordination Chemistry

Commercial Availability and Purity: Daicel Collaboration for Research Use

The compound is commercially available from Strem Chemicals as product 07-0005, with a minimum purity of 98% . It is explicitly noted as being 'Sold in collaboration with Daicel for research purposes only,' indicating a formal partnership for its development and supply. This differentiates it from many generic boxmi ligands that are not commercially available or are sold without a defined industrial origin. In terms of purity, AKSci offers a 97% purity version , while Bidepharm also lists a 97% standard purity .

Ligand Procurement Purity Research Chemicals

Optimal Scientific Use Cases for (1Z,3Z)-1,3-Bis(((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline


Enantioselective Fluorination of Oxindoles for Pharmaceutical Intermediate Synthesis

Leveraging the class's reported >99% ee in fluorination [1], this ligand can be employed in the synthesis of fluorinated oxindole building blocks. Such motifs are prevalent in kinase inhibitors and other drug candidates. The iPr-substituted variant is expected to offer high stereocontrol for this transformation, and its commercial availability (Strem 07-0005) facilitates rapid screening and scale-up for medicinal chemistry programs.

Cr-Catalyzed NHK Allylation for Chiral Alcohol Synthesis

The ligand can be applied in the Nozaki-Hiyama-Kishi reaction to produce chiral allylic alcohols with up to 93% ee [1]. This method is valuable for constructing complex natural product fragments, and the isoindoline-based pincer framework may provide superior stability compared to bidentate BOX ligands under the reaction's reducing conditions.

Catalyst Screening in Cobalt-Mediated Hydrosilylation of Ketones

Based on related studies of Co-boxmi complexes [2], the iPr-boxmi-Co catalyst system is a candidate for the hydrosilylation of acetophenone derivatives. While reported enantioselectivities were moderate, the rigid pincer structure may lead to improved performance upon optimization of reaction parameters, making it a valuable entry for ligand screening libraries.

Synthesis of Chiral-at-Metal Complexes for Cooperative Catalysis

The strong tridentate coordination of the iPr-boxmi ligand enables the formation of stable, stereochemically well-defined metal complexes. These can serve as precursors for catalytically active chiral-at-metal species, where the metal center itself becomes the stereogenic element, expanding the scope of asymmetric transformations beyond traditional chiral-ligand-controlled reactions [1].

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